molecular formula C10H9BrN2O2 B1267727 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione CAS No. 6943-33-5

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Cat. No. B1267727
CAS RN: 6943-33-5
M. Wt: 269.09 g/mol
InChI Key: GWKFINAXYHAEHZ-UHFFFAOYSA-N
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Patent
US08557798B2

Procedure details

To a suspension of ammonium carbonate (20.5 g, 225 mmol) and potassium cyanide (8.6 g, 125 mmol) in EtOH/water (160 mL, 1/1) at 23° C. was added 3-bromoacetophenone (6.61 mL, 50 mmol). The pressure-tube was sealed and heated for 24 h at 95° C., then cooled to 23° C. The solution was diluted with water (300 mL), the solid removed by filtration and dried under vacuum to give the desired material (11.3 g, 84%). MS (ES+): 269/271 (M+H), 310/312 (M+H+ CH3CN).
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
6.61 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[NH4+:5].[NH4+:6].[C-]#N.[K+].[CH3:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([Br:19])[CH:14]=1)=O.C[CH2:21][OH:22].O>O>[Br:19][C:15]1[CH:14]=[C:13]([C:11]2([CH3:10])[NH:6][C:21](=[O:22])[NH:5][C:1]2=[O:4])[CH:18]=[CH:17][CH:16]=1 |f:0.1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
8.6 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
EtOH water
Quantity
160 mL
Type
reactant
Smiles
CCO.O
Step Two
Name
Quantity
6.61 mL
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)Br
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pressure-tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 23° C
CUSTOM
Type
CUSTOM
Details
the solid removed by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1(C(NC(N1)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.